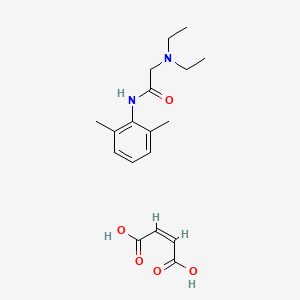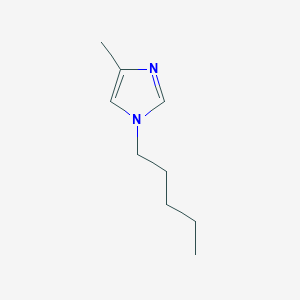![molecular formula C12H10N4O2 B12553744 3-Nitro-4-[(E)-phenyldiazenyl]aniline CAS No. 142204-98-6](/img/structure/B12553744.png)
3-Nitro-4-[(E)-phenyldiazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-[(E)-phenyldiazenyl]aniline is an organic compound that features both nitro and azo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(E)-phenyldiazenyl]aniline typically involves a multi-step process starting from aniline. The key steps include nitration, diazotization, and azo coupling reactions.
Nitration: Aniline is first protected by converting it to acetanilide to prevent the amino group from reacting under acidic conditions.
Diazotization: The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is subsequently coupled with aniline or its derivatives to form the azo compound, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and diazotization processes to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
3-Nitro-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.
Common reagents used in these reactions include hydrogen, sodium dithionite, and various oxidizing agents like potassium permanganate and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo linkage can also participate in redox reactions, affecting cellular redox balance and enzyme activities .
Comparison with Similar Compounds
3-Nitro-4-[(E)-phenyldiazenyl]aniline can be compared with other nitroaniline and azo compounds:
4-Nitroaniline: Similar in structure but lacks the azo linkage, making it less versatile in dye applications.
2-Nitroaniline: Has the nitro group at the ortho position, leading to different reactivity and applications.
4-Nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of nitro and azo functionalities, making it highly valuable in various chemical and industrial applications.
Properties
CAS No. |
142204-98-6 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-9-6-7-11(12(8-9)16(17)18)15-14-10-4-2-1-3-5-10/h1-8H,13H2 |
InChI Key |
XVKJGTCSJZCPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


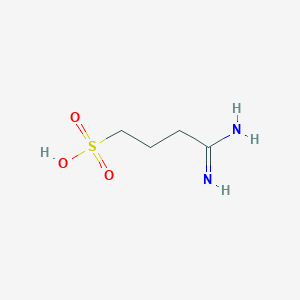
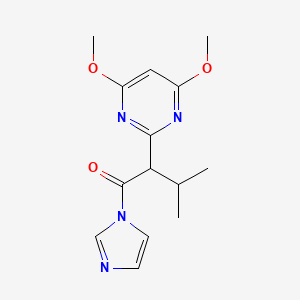
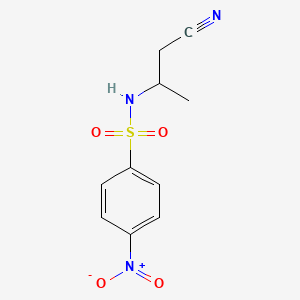
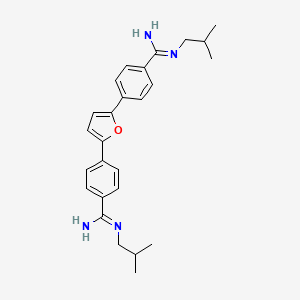
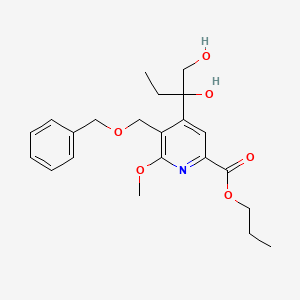

![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
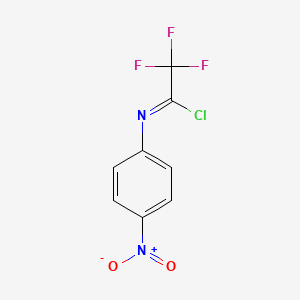
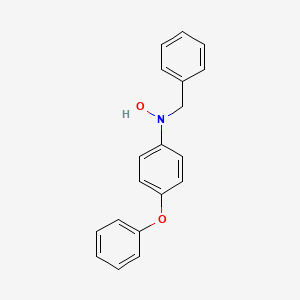
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
